molecular formula C20H21N3O2 B4502497 1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-2-carboxamide

1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-2-carboxamide

Cat. No.: B4502497
M. Wt: 335.4 g/mol
InChI Key: GWKRGYCGQIXLIV-UHFFFAOYSA-N
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Description

1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-2-carboxamide is a synthetic compound belonging to the indole class of organic compounds. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is of interest due to its potential biological activities and applications in scientific research.

Mechanism of Action

The mechanism of action of 1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-2-carboxamide is unique due to its specific substitution pattern and potential biological activities. Unlike other indole derivatives, this compound has a phenylacetyl group and a carboxamide functionality, which may contribute to its distinct properties and applications .

Properties

IUPAC Name

1-methyl-N-[2-[(2-phenylacetyl)amino]ethyl]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-23-17-10-6-5-9-16(17)14-18(23)20(25)22-12-11-21-19(24)13-15-7-3-2-4-8-15/h2-10,14H,11-13H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKRGYCGQIXLIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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